Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe
Overview
Description
“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular peptide contains a sequence of amino acids with specific modifications, such as the Boc (tert-butyloxycarbonyl) protecting group on lysine and the OMe (methoxy) group at the C-terminus. Peptides like this one are often used in biochemical research and drug development due to their ability to interact with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the synthesis of peptides like “this compound” is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiols.
Substitution: Amino acid side chains can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, which can stabilize the peptide’s structure.
Scientific Research Applications
Chemistry
Peptides like “Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” are used as model compounds in studies of peptide synthesis, structure, and function.
Biology
In biological research, synthetic peptides are used to study protein-protein interactions, enzyme-substrate relationships, and receptor-ligand binding.
Medicine
Peptides are explored as potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry
In the pharmaceutical industry, peptides are used in drug development and as active ingredients in peptide-based drugs.
Mechanism of Action
The mechanism of action of a peptide depends on its sequence and structure. Peptides can interact with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate biological pathways, leading to therapeutic effects. For example, a peptide might inhibit an enzyme involved in disease progression or activate a receptor to trigger a beneficial cellular response.
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys-OMe: Similar structure but without the Boc protecting group.
Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OH: Similar structure but with a free carboxyl group instead of the methoxy group.
Uniqueness
“Z-Arg-Arg-Pro-Phe-His-Sta-Ile-His-Lys(Boc)-OMe” is unique due to its specific sequence and modifications, which can confer distinct biological activity and stability compared to other peptides.
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(3S,4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H110N20O15/c1-9-44(4)59(65(100)89-55(36-48-39-78-42-83-48)62(97)85-51(67(102)105-8)25-16-17-29-81-70(103)107-72(5,6)7)91-58(94)37-57(93)52(33-43(2)3)86-63(98)54(35-47-38-77-41-82-47)87-61(96)53(34-45-21-12-10-13-22-45)88-64(99)56-28-20-32-92(56)66(101)50(27-19-31-80-69(75)76)84-60(95)49(26-18-30-79-68(73)74)90-71(104)106-40-46-23-14-11-15-24-46/h10-15,21-24,38-39,41-44,49-57,59,93H,9,16-20,25-37,40H2,1-8H3,(H,77,82)(H,78,83)(H,81,103)(H,84,95)(H,85,97)(H,86,98)(H,87,96)(H,88,99)(H,89,100)(H,90,104)(H,91,94)(H4,73,74,79)(H4,75,76,80)/t44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,59-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAHCJHYEAZDLE-VRYQDWSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)CC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCCNC(=O)OC(C)(C)C)C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC5=CC=CC=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H110N20O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239364 | |
Record name | Cgp 29287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1495.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93287-54-8 | |
Record name | Cgp 29287 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093287548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cgp 29287 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10239364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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